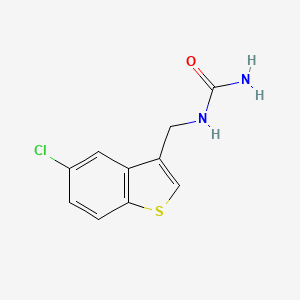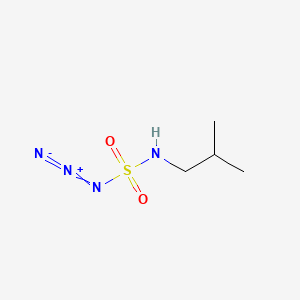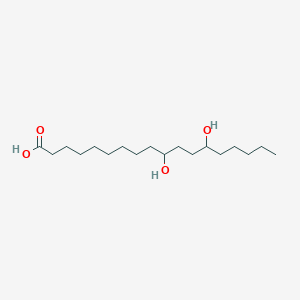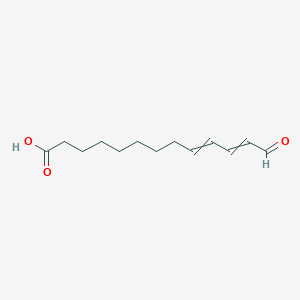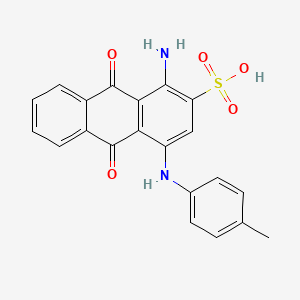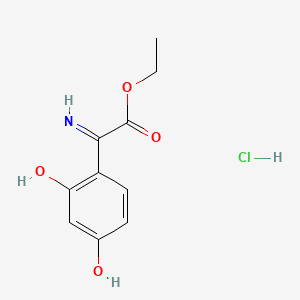![molecular formula C11H16Se B14692488 Benzene, [(butylseleno)methyl]- CAS No. 32343-96-7](/img/structure/B14692488.png)
Benzene, [(butylseleno)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(butylseleno)methyl]- is an organic compound featuring a benzene ring substituted with a butylseleno group attached via a methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(butylseleno)methyl]- typically involves the following steps:
Formation of the butylseleno group: This can be achieved by reacting butyl bromide with sodium selenide to form butylselenide.
Attachment to the benzene ring: The butylselenide is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form Benzene, [(butylseleno)methyl]-.
Industrial Production Methods: While specific industrial production methods for Benzene, [(butylseleno)methyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures are in place due to the potential toxicity of selenium compounds.
Types of Reactions:
Oxidation: Benzene, [(butylseleno)methyl]- can undergo oxidation reactions, typically forming selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Typical electrophiles like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Regeneration of the selenide.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, [(butylseleno)methyl]- has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: Organoselenium compounds are studied for their potential antioxidant and anticancer properties.
Material Science: These compounds can be used in the development of novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of Benzene, [(butylseleno)methyl]- in biological systems involves its interaction with cellular thiols, leading to the formation of selenenyl sulfides. This interaction can modulate redox signaling pathways and influence cellular oxidative stress responses. The molecular targets include various enzymes and proteins involved in redox homeostasis.
Comparaison Avec Des Composés Similaires
- Benzene, [(methylseleno)methyl]-
- Benzene, [(ethylseleno)methyl]-
- Benzene, [(propylseleno)methyl]-
Comparison: Benzene, [(butylseleno)methyl]- is unique due to the length of its butyl group, which can influence its reactivity and interaction with biological molecules
Propriétés
Numéro CAS |
32343-96-7 |
|---|---|
Formule moléculaire |
C11H16Se |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
butylselanylmethylbenzene |
InChI |
InChI=1S/C11H16Se/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Clé InChI |
WMTMPRYYLMIXCF-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Se]CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


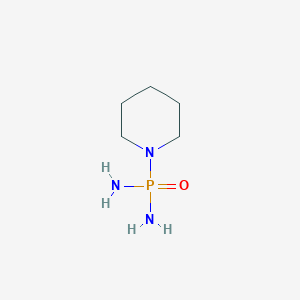

![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
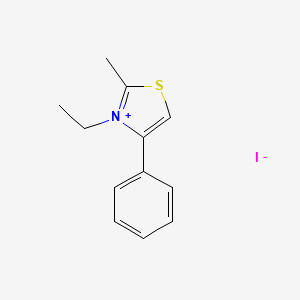
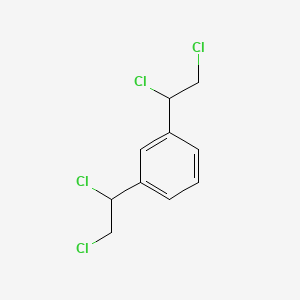
![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)

